molecular formula C16H19BrN2O5 B321277 2-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

2-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B321277
M. Wt: 399.24 g/mol
InChI Key: CAJMHYNTBJZMPP-MNOVXSKESA-N
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Description

2-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group, which is further linked to a 3-bromo-4-methoxybenzoyl moiety. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions.

    Attachment of the carbamoyl group: This can be done through carbamoylation reactions using reagents like isocyanates.

    Coupling with the 3-bromo-4-methoxybenzoyl moiety: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the benzoyl moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoyl derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used in drug design and development as a lead compound.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.

Comparison with Similar Compounds

    (1S,2R)-2-[[(3-chloro-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    (1S,2R)-2-[[(3-bromo-4-hydroxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of methoxy.

Uniqueness:

  • The presence of the bromine atom and methoxy group in 2-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid imparts unique chemical and biological properties, differentiating it from its analogs. These substituents influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H19BrN2O5

Molecular Weight

399.24 g/mol

IUPAC Name

(1S,2R)-2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H19BrN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11+/m1/s1

InChI Key

CAJMHYNTBJZMPP-MNOVXSKESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O)Br

SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)Br

Origin of Product

United States

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